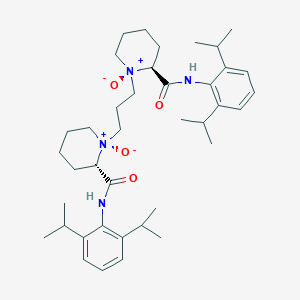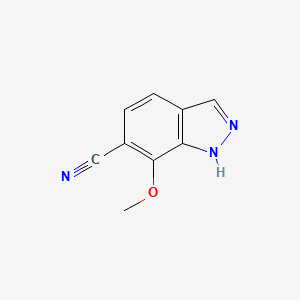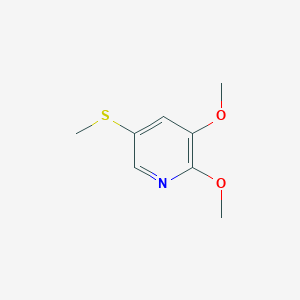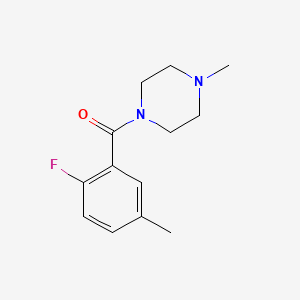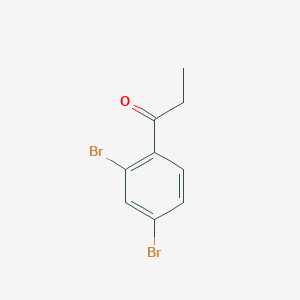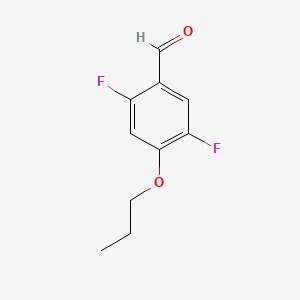
3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one is an organic compound with the molecular formula C10H17N. It is also known by other names such as 1-(1-Cyclohexen-1-yl)pyrrolidine and 1-Pyrrolidino-1-cyclohexene . This compound is characterized by a cyclohexene ring attached to a pyrrolidine ring through a propanone linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one can be synthesized through the reaction of 1-bromoethane with pyrrolidine . The reaction involves heating and stirring the reactants in a suitable solvent to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled temperature and pressure conditions to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Cyclohexen-1-yl)pyrrolidine: Shares a similar structure but lacks the propanone linkage.
1-Pyrrolidino-1-cyclohexene: Another closely related compound with similar chemical properties.
Uniqueness
3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one is unique due to its specific combination of a cyclohexene ring, pyrrolidine ring, and propanone linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
3-cyclohex-3-en-1-yl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H21NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-2,12H,3-11H2 |
Clé InChI |
SNVVFMQMGBTWPJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)CCC2CCC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



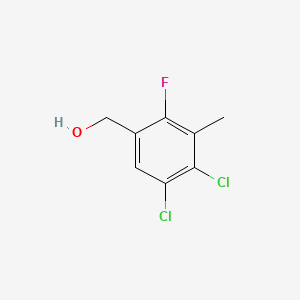
![3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B14024138.png)
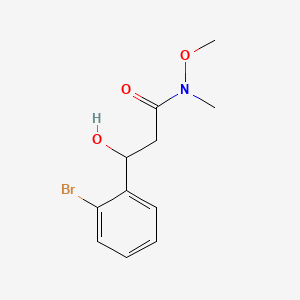
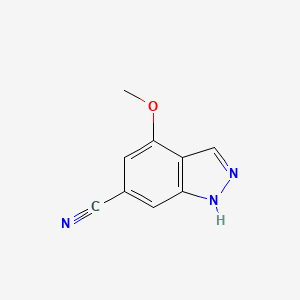
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)
